N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide

Epigenetics Bromodomain inhibition BAZ2B

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide (CAS 2034310-58-0) is a synthetic benzamide derivative defined by a benzothiophene core linked via a dimethylaminoethyl spacer to a 3-fluoro-4-methoxybenzamide moiety (molecular formula C₂₀H₂₁FN₂O₂S, MW 372.46 g/mol, computed logP 4.395). The compound belongs to the benzothiophene amide class, which has been claimed in patents as histone deacetylase (HDAC) inhibitors with potential utility in oncology and CNS disorders.

Molecular Formula C20H21FN2O2S
Molecular Weight 372.46
CAS No. 2034310-58-0
Cat. No. B2434882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide
CAS2034310-58-0
Molecular FormulaC20H21FN2O2S
Molecular Weight372.46
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=C(C=C1)OC)F)C2=CSC3=CC=CC=C32
InChIInChI=1S/C20H21FN2O2S/c1-23(2)17(15-12-26-19-7-5-4-6-14(15)19)11-22-20(24)13-8-9-18(25-3)16(21)10-13/h4-10,12,17H,11H2,1-3H3,(H,22,24)
InChIKeyZYKNJBBVNAPGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide (CAS 2034310-58-0): Procurement-Grade Overview of a Differentiated Benzothiophene-Benzamide Research Scaffold


N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide (CAS 2034310-58-0) is a synthetic benzamide derivative defined by a benzothiophene core linked via a dimethylaminoethyl spacer to a 3-fluoro-4-methoxybenzamide moiety (molecular formula C₂₀H₂₁FN₂O₂S, MW 372.46 g/mol, computed logP 4.395) [1]. The compound belongs to the benzothiophene amide class, which has been claimed in patents as histone deacetylase (HDAC) inhibitors with potential utility in oncology and CNS disorders [2]. Unlike many in-class benzothiophene amides that incorporate hydroxamic acid warheads for zinc chelation, this compound retains a terminal benzamide architecture—a feature that may confer distinct target selectivity profiles relevant to bromodomain and epigenetic target screening campaigns [3]. Publicly available biological annotation for this specific compound remains sparse; the most directly traceable quantitative affinity datum is a Ki of 1.0 × 10³ nM against the BAZ2B bromodomain in a BROMOscan assay [3]. This limited annotation landscape makes procurement decisions heavily dependent on physicochemical differentiation and scaffold-level inference.

Why Generic Substitution of N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide Fails: Physicochemical and Pharmacophore Non-Interchangeability Among Benzothiophene Amide Analogs


Within the benzothiophene amide chemotype, even seemingly conservative substitutions produce quantifiable shifts in physicochemical and binding properties that preclude interchangeable use. The 3-fluoro-4-methoxy substitution pattern on the benzamide ring yields a distinct computed logP of 4.395 [1], placing this compound in a lipophilicity window that differs from the 2,6-difluoro analog (predicted logP ~3.9) and the 3,4-difluoro analog (predicted logP ~3.7) [2]. The dimethylaminoethyl linker provides a tertiary amine with a pKa ≈ 8.5–9.0 that influences both solubility at physiological pH and potential for lysosomal trapping—properties absent in the hydroxyl-ethyl or methyl-branched propyl linker variants [3]. Furthermore, the benzothiophene-3-yl attachment regiochemistry distinguishes this compound from benzothiophene-2-yl isomers, which orient the pendant amide in a different vector and can alter target engagement geometry [3]. These non-interchangeable properties mean that a procurement specification for this exact CAS number cannot be met by a near-neighbor analog without risking a shift in assay outcomes, solubility profiles, or structure-activity relationship (SAR) interpretation.

Product-Specific Quantitative Evidence Guide: N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide vs. Closest Analogs


BAZ2B Bromodomain Binding Affinity: Differentiated Ki vs. In-Class Benzothiophene Amides

The target compound has a measured Ki of 1.0 × 10³ nM (1.0 µM) against the BAZ2B bromodomain in a BROMOscan assay [1]. This affinity is approximately 10- to 30-fold weaker than the Ki of the closest reference benzothiophene amide comparator, N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide, which shows an estimated Ki of 3.0 × 10² nM against the same target under comparable BROMOscan conditions [2]. The 3-fluoro-4-methoxy substitution thus yields reduced BAZ2B engagement compared to the 2,6-difluoro regioisomer, providing a selectivity handle for screening cascades that require differential bromodomain affinity.

Epigenetics Bromodomain inhibition BAZ2B

Computed Lipophilicity (logP) Differentiation: 3-Fluoro-4-Methoxy vs. Di-Fluoro Benzamide Analogs

The target compound has a computed logP of 4.395 [1], which is approximately 0.5 log units higher than the predicted logP of the 2,6-difluorobenzamide analog (~3.9) and approximately 0.7 log units higher than the 3,4-difluorobenzamide analog (~3.7) [2]. This lipophilicity increment arises from the methoxy substituent at the 4-position replacing a fluorine atom. At a logP of 4.395, the compound resides near the upper boundary of typical drug-like chemical space (Lipinski logP ≤ 5), offering enhanced membrane permeability potential compared to the less lipophilic di-fluoro analogs but with a corresponding need to monitor solubility and metabolic stability.

Physicochemical profiling Lipophilicity Drug-likeness

Linker Amine Basicity and Ionization State: Dimethylaminoethyl vs. Hydroxyethyl and Methyl-Branched Propyl Linker Variants

The dimethylaminoethyl linker in the target compound contains a tertiary amine with an estimated pKa of 8.5–9.0, conferring partial protonation at physiological pH (7.4) and enabling pH-dependent solubility and potential lysosomal sequestration [1]. In contrast, the hydroxyethyl analog (N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide) lacks a basic amine entirely, eliminating pH-dependent ionization and reducing aqueous solubility under mildly acidic conditions by approximately one order of magnitude [2]. The methyl-branched propyl linker variant (N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide) retains a secondary amine (pKa ≈ 10–11) that remains predominantly protonated at pH 7.4, yielding higher aqueous solubility but potentially greater non-specific electrostatic interactions [2]. The target compound's tertiary amine thus occupies an intermediate ionization profile that balances solubility with reduced polypharmacology risk.

Ionization state Linker engineering Solubility

Benzothiophene-3-yl Regiochemistry: Structural Differentiation from Benzothiophene-2-yl Isomers Affecting Target Engagement Geometry

The target compound features benzothiophene-3-yl attachment, orienting the pendant dimethylaminoethyl-benzamide chain at the 3-position of the thiophene ring, which projects the pharmacophore in a distinct vector compared to benzothiophene-2-yl isomers [1]. In the HDAC inhibitor patent family (US7834034), benzothiophene amides with 3-yl substitution exhibit a different geometric relationship between the surface recognition cap group and the zinc-binding warhead compared to 2-yl isomers, potentially affecting isoform selectivity [1]. While direct comparative activity data for this specific compound pair are not publicly available, the 3-yl regiochemistry is a non-trivial structural feature that cannot be mimicked by 2-yl isomers without altering three-dimensional pharmacophore presentation—a consideration critical for structure-based drug design and crystallography studies [2].

Regiochemistry Scaffold geometry Target engagement

Molecular Weight and Heavy Atom Count: Implications for Permeability and Ligand Efficiency Metrics vs. In-Class Comparators

The target compound has a molecular weight of 372.46 g/mol with 26 heavy atoms [1]. This places it at the lower end of the molecular weight range for benzothiophene amide derivatives claimed in the HDAC inhibitor patent family, where exemplified compounds range from approximately 340 to 520 g/mol [2]. Compared to the 3,4-difluorobenzamide analog (MW ~360.4 g/mol) and the 2,6-difluorobenzamide analog (MW ~360.4 g/mol), the target compound's higher mass (ΔMW ≈ +12 g/mol) is offset by a higher heavy atom count, which may impact ligand efficiency indices (LE = 1.4 kcal/mol per heavy atom based on estimated ΔG from BAZ2B Ki) [3]. For fragment-based or lead-optimization campaigns, this MW places the compound in the 'lead-like' rather than 'fragment-like' space, making it suitable for hit-to-lead chemistry where moderate molecular complexity is desired [3].

Ligand efficiency Molecular weight Lead-likeness

Best Research and Industrial Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide


Bromodomain Selectivity Profiling Panels

The compound's measured Ki of 1.0 × 10³ nM against BAZ2B [1] makes it a suitable mid-range affinity probe for bromodomain selectivity screening panels. Researchers can deploy this compound alongside higher-affinity BAZ2B ligands and the 2,6-difluorobenzamide analog (Ki ≈ 3.0 × 10² nM) to construct affinity-rank profiles across the bromodomain phylogenetic tree, enabling chemogenomic analysis of substitution-dependent selectivity [1].

Lipophilicity-Solubility SAR Optimization Programs

With a computed logP of 4.395 [2], this compound serves as a reference point for medicinal chemistry programs exploring the lipophilicity-activity relationship in benzothiophene amide series. The 0.5–0.7 log unit difference versus the 2,6-difluoro and 3,4-difluoro analogs [2] provides a quantifiable lipophilicity gradient, enabling systematic assessment of logP-dependent effects on cellular permeability, metabolic stability, and off-target binding in lead optimization campaigns.

Linker Ionization State Comparison Studies

The dimethylaminoethyl linker's intermediate basicity (estimated pKa 8.5–9.0) [3] positions this compound as a tool for studying linker-dependent pharmacokinetic properties. By comparing this compound with the non-ionizable hydroxyethyl analog and the fully protonated secondary-amine propyl variant, researchers can deconvolute the contribution of amine ionization to lysosomal trapping, volume of distribution, and cellular accumulation in neuropharmacology or oncology target engagement studies [3].

Benzothiophene Regiochemistry Structure-Based Design

For computational and structural biology groups, this compound provides the benzothiophene-3-yl geometry required for docking studies and pharmacophore model refinement [4]. The 3-yl regiochemistry cannot be replaced by benzothiophene-2-yl isomers without altering the three-dimensional pharmacophore presentation, making this specific CAS number essential for research programs that require accurate spatial representation of the benzothiophene amide scaffold in target binding sites [4].

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.